molecular formula C8H10O4 B13848533 4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid

4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid

Cat. No.: B13848533
M. Wt: 170.16 g/mol
InChI Key: ZDWQFPBSVQFSQF-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid is an organic compound with the molecular formula C8H10O4. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by a furan ring with an ethyl group and a carboxylic acid functional group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidation of 4-ethylfuran-2(5H)-one, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the output of the target compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The ethyl group or other substituents on the furan ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-OH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-4,5-dihydro-2-furylacetic Acid
  • (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic Acid
  • 5-Oxo-2,5-dihydro-2-furylacetic Acid

Uniqueness

4-Ethyl-2,5-dihydro-5-oxo-3-furanacetic Acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. The presence of the ethyl group and the carboxylic acid functional group allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-(4-ethyl-5-oxo-2H-furan-3-yl)acetic acid

InChI

InChI=1S/C8H10O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h2-4H2,1H3,(H,9,10)

InChI Key

ZDWQFPBSVQFSQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)CC(=O)O

Origin of Product

United States

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